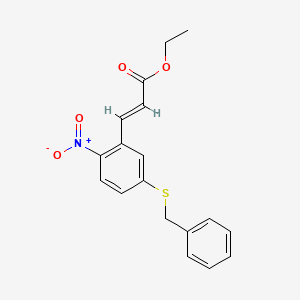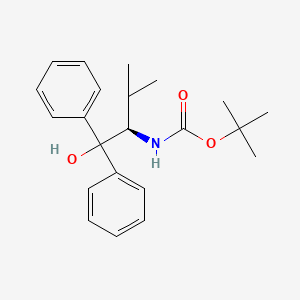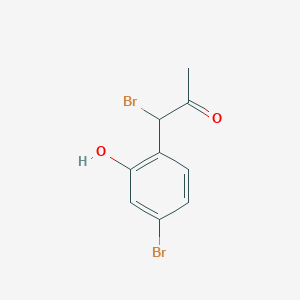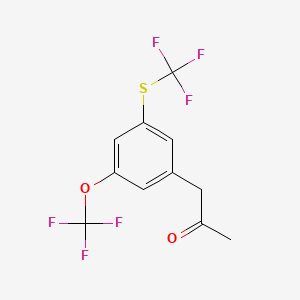
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(5-(Bromomethyl)-2-(methyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H10BrF3O |
|---|---|
Molekulargewicht |
295.09 g/mol |
IUPAC-Name |
1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-8(6-12)2-3-10(9)11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
RFJSRIOXGHMOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
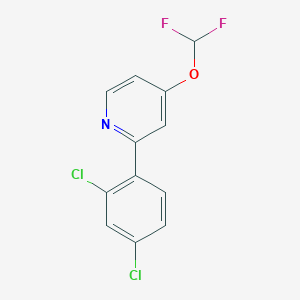
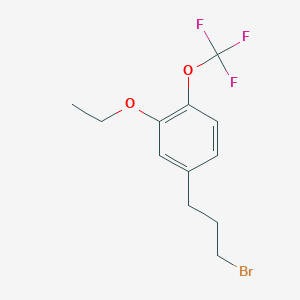
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)

